molecular formula C19H18N4O2 B2696711 N-(2-morpholinopyrimidin-5-yl)-1-naphthamide CAS No. 1396855-35-8

N-(2-morpholinopyrimidin-5-yl)-1-naphthamide

Cat. No.: B2696711
CAS No.: 1396855-35-8
M. Wt: 334.379
InChI Key: GMSGEJMCJJHOOS-UHFFFAOYSA-N
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Description

N-(2-Morpholinopyrimidin-5-yl)-1-naphthamide is a chemical compound of interest in medicinal chemistry and drug discovery, combining a naphthamide moiety with a 2-morpholinopyrimidine scaffold. The morpholinopyrimidine core is a privileged structure in the design of kinase inhibitors . For instance, similar structures have been documented as intermediates in the synthesis of potent kinase inhibitors , suggesting this compound's potential utility in developing therapies for cancer and other proliferative diseases. The naphthamide portion of the molecule is structurally related to naphthylimides, a class known for its diverse biological activities . Naphthylimides are planar, aromatic heterocycles capable of intercalating into DNA and interacting with key biological targets like topoisomerase enzymes . This interaction can lead to the suppression of cell proliferation by activating cell apoptosis and inducing cell cycle arrest . Researchers can investigate this compound as a novel scaffold for developing anti-proliferative agents, particularly for castration-resistant prostate cancer, given the reported efficacy of related diarylnona-tetraen-5-one structures . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)22-15-12-20-19(21-13-15)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSGEJMCJJHOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinopyrimidin-5-yl)-1-naphthamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinopyrimidin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapies.

Enzyme Inhibition Studies
The compound has been utilized in studies related to enzyme inhibition, particularly focusing on its interaction with various biological targets. Its structural features allow it to engage effectively with target proteins, which is crucial for the development of selective inhibitors .

Biological Studies

Receptor Binding
This compound has been studied for its binding affinity to various receptors, which is essential for understanding its pharmacological profile. The morpholine and pyrimidine moieties contribute to its ability to interact with biological targets, providing insights into its potential therapeutic applications.

Case Study: Antiproliferative Activity
In a recent study, derivatives of this compound were tested for antiproliferative activity against different cancer cell lines. Results showed significant inhibition of cell growth, particularly in aggressive models such as androgen-independent prostate cancer and triple-negative breast cancer cells .

Materials Science

Organic Electronics
this compound is being explored as a building block for advanced materials in organic electronics. Its unique chemical structure allows it to participate in various reactions that can lead to the formation of conductive polymers and other materials with desirable electronic properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving precursors such as 2-chloropyrimidine and morpholine.
  • Coupling with Naphthamide : The pyrimidine derivative is coupled with 1-naphthamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under catalysis from 4-dimethylaminopyridine (DMAP) .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility as a compound with potential therapeutic benefits and material applications. Its role in anticancer research is particularly noteworthy, with ongoing studies aimed at elucidating its mechanisms of action and optimizing its efficacy.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent investigationInhibits enzymes related to cancer growth
Biological StudiesEnzyme inhibition and receptor bindingSignificant binding affinity observed
Materials ScienceUse in organic electronicsPotential as a building block for conductive materials
SynthesisFormation methodsInvolves cyclization and coupling reactions

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-1-naphthamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural elements are compared below with related molecules:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
N-(2-Morpholinopyrimidin-5-yl)-1-naphthamide Pyrimidine 2-Morpholine, 5-naphthamide Not provided Not provided Amide, morpholine, pyrimidine
N-(2,4-Dichlorophenyl)-1-naphthamide Benzene 2,4-Dichloro, 1-naphthamide ~316.17 Not provided Amide, chloro substituents
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide Benzene 2-Aminooxazole, 4-benzyloxy, 1-naphthamide ~441.47 195–197 Amide, benzyloxy, aminooxazole
(2-Morpholinopyrimidin-5-yl)methanol Pyrimidine 2-Morpholine, 5-hydroxymethyl 195.21 76–77 Hydroxyl, morpholine, pyrimidine
N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine Pyrimidine 2-Morpholine, 5-(methylaminomethyl) 208.26 43.5–44 Methylamine, morpholine, pyrimidine

Key Observations :

  • Morpholine vs. Chloro/Benzyloxy Groups : The morpholine ring in the target compound may enhance solubility via hydrogen bonding compared to lipophilic chloro or benzyloxy substituents in analogs .
  • Amide vs.

Physicochemical Properties

  • Melting Points : Higher melting points in naphthamide derivatives (e.g., 195–197°C for the benzyloxy analog ) suggest greater crystallinity compared to morpholine-pyrimidine alcohols (76–77°C) .

Biological Activity

N-(2-morpholinopyrimidin-5-yl)-1-naphthamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 1-naphthoyl chloride with 2-morpholinopyrimidine under controlled conditions to yield the desired amide. The structure is characterized by the presence of a naphthalene ring fused with a morpholinopyrimidine moiety, which is critical for its biological activity.

Biological Activity Overview

This compound has been shown to exhibit significant biological activities, particularly in anti-inflammatory and antimicrobial domains. The following sections detail these activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, compounds derived from morpholinopyrimidine have demonstrated the ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, which is indicative of their potential in treating inflammatory diseases.

CompoundIC50 (µM)Mechanism of Action
V412.5Inhibition of iNOS and COX-2 expression
V810.0Inhibition of NO production and inflammatory cytokines

These findings suggest that this compound and its derivatives could serve as novel therapeutic agents for inflammation-related disorders by modulating key inflammatory pathways .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. A series of morpholine derivatives have shown broad-spectrum activity against various bacterial strains and fungi.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans12.5

These results indicate that the compound possesses significant antimicrobial efficacy, making it a candidate for further development in treating infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • iNOS and COX-2 Inhibition : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial mediators in inflammatory responses.
  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as IL-1β, contributing to its anti-inflammatory effects .
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for pathogen survival .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1 : A study involving LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced NO levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Case Study 2 : In a clinical scenario focusing on bacterial infections, derivatives were tested against multi-drug resistant strains, showcasing promising results that warrant further exploration in clinical settings.

Q & A

Advanced Research Question

  • Molecular dynamics simulations : Predict binding stability to targets like COX-2 by analyzing hydrogen-bond networks and π-π stacking with the pyrimidine ring .
  • Free-energy perturbation (FEP) : Estimate ΔΔG values for substituent modifications to prioritize synthetic efforts (e.g., morpholine vs. thiomorpholine derivatives) .
  • ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity risks for novel analogs .

What analytical techniques are critical for characterizing degradation products under stressed stability conditions?

Basic Research Question
Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) require:

  • UPLC-QTOF : Identify degradation products (e.g., morpholine ring cleavage or naphthamide hydrolysis) with high mass accuracy (<5 ppm error) .
  • NMR stability studies : Track structural integrity under accelerated storage conditions (e.g., 40°C/75% RH for 6 months) .

How does the compound’s solubility profile influence formulation strategies for preclinical studies?

Basic Research Question
The compound’s low aqueous solubility (<10 µg/mL) necessitates:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for intravenous administration .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve oral bioavailability and target tissue accumulation .

What in vitro models are most predictive of the compound’s anti-inflammatory or anticancer activity?

Advanced Research Question

  • Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages to measure NO, TNF-α, and IL-6 suppression .
  • Anticancer : 3D tumor spheroids or patient-derived organoids to evaluate potency in hypoxic, heterogeneous microenvironments .

How can researchers reconcile conflicting data on the compound’s mechanism of action across different studies?

Advanced Research Question
Contradictions may stem from assay variability (e.g., cell line specificity) or off-target effects. Solutions include:

  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target quantification) alongside enzymatic assays .
  • CRISPR/Cas9 knockouts : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cells .

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